Ro 12-5637 Bioanalytical Quantification Limits: A 3-Fold Higher LOQ Compared to Parent Drug and Inactive Metabolite
In validated reversed-phase HPLC-UV methods for human plasma analysis, Ro 12-5637 consistently exhibits a higher lower limit of quantification (LLOQ) compared to both the parent drug moclobemide and the inactive metabolite Ro 12-8095. This elevated quantification threshold is a direct consequence of its lower circulating concentrations and distinct chromatographic behavior [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 30 ng/mL |
| Comparator Or Baseline | Moclobemide: 10 ng/mL; Ro 12-8095: 10 ng/mL |
| Quantified Difference | 3-fold higher LOQ relative to moclobemide and Ro 12-8095 |
| Conditions | RP-HPLC-UV following liquid-liquid extraction with dichloromethane at alkaline pH; C18 column; acetonitrile-water (25:75, v/v, pH 2.7) mobile phase; detection at 239 nm; n=20 healthy volunteers following single 150 mg oral moclobemide dose |
Why This Matters
Procurement of Ro 12-5637 as an analytical reference standard must account for its 3-fold lower sensitivity in plasma quantification, necessitating larger sample volumes or more sensitive detection configurations compared to moclobemide or Ro 12-8095.
- [1] Plenis A, Chmielewska A, Konieczna L, Lamparczyk H. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies. Biomed Chromatogr. 2007;21(9):958-966. View Source
